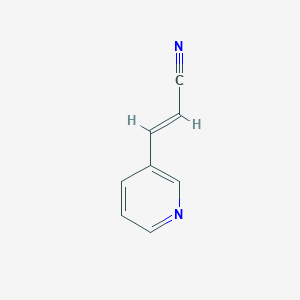

3-(Pyridin-3-yl)prop-2-enenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Applications De Recherche Scientifique

Nonlinear Optical Properties

The compound has been studied for its electronic, optical, and nonlinear optical properties . It exhibits significant potential in nonlinear optics , confirmed by second and third harmonic generation studies . These properties make it suitable for applications in optoelectronic device fabrications , such as optical switching, memory devices, and signal processing.

Electro-Optic Pockels Effect

Due to its high static and dynamic polarizability, which is many-fold higher than that of urea, “3-(Pyridin-3-yl)prop-2-enenitrile” can be used in the electro-optic Pockels effect (EOPE) . This effect is crucial for modulating light in fiber-optic telecommunications and other photonic devices.

Second Harmonic Generation

The compound’s ability to facilitate second harmonic generation (SHG) makes it a candidate for laser frequency doubling . This application is essential in creating green lasers for pointers, projectors, and other display technologies.

Chemosensors

A derivative of the compound has been used to create a turn-on fluorescent pyrene-based chemosensor for Cu(II) ions . This application is significant for environmental monitoring and live cell imaging , where detecting metal ions is crucial.

Herbicidal Activity

Research has been conducted on substituted derivatives for their herbicidal activity . This suggests potential agricultural applications where “3-(Pyridin-3-yl)prop-2-enenitrile” could be used in the synthesis of new herbicides .

Drug Discovery

The compound’s structure is versatile for use in drug discovery . Its unique properties make it suitable for synthesizing pharmacologically active molecules, potentially leading to new treatments for various diseases.

Material Synthesis

Its molecular structure allows for the synthesis of new materials with desired properties. This could lead to innovations in material science , particularly in the development of novel polymers or coatings .

Pharmacological Research

Derivatives of “3-(Pyridin-3-yl)prop-2-enenitrile” have been explored for a wide range of pharmacological activities, including antimicrobial , antifungal , and antitumor applications . This highlights the compound’s importance in medicinal chemistry and drug design.

Mécanisme D'action

Target of Action

The primary target of 3-(Pyridin-3-yl)prop-2-enenitrile is PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase) . This enzyme plays a crucial role in the regulation of glycolysis, a metabolic pathway that is essential for cellular energy production.

Mode of Action

3-(Pyridin-3-yl)prop-2-enenitrile acts as an inhibitor of PFKFB3 . By binding to this enzyme, it reduces glycolytic flux and suppresses glucose uptake . This interaction leads to a decrease in the production of fructose-2,6-bisphosphate, a potent activator of glycolysis, thereby slowing down the glycolytic pathway.

Biochemical Pathways

The compound affects the glycolytic pathway , a series of biochemical reactions that convert glucose into pyruvate, producing ATP in the process . By inhibiting PFKFB3, 3-(Pyridin-3-yl)prop-2-enenitrile reduces the rate of glycolysis, leading to decreased energy production in cells that rely heavily on this pathway, such as cancer cells.

Pharmacokinetics

Its molecular weight (13015 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Result of Action

The inhibition of PFKFB3 by 3-(Pyridin-3-yl)prop-2-enenitrile leads to a reduction in glycolytic flux and glucose uptake . This can result in decreased energy production in cells that rely heavily on glycolysis, potentially leading to cell death. This makes the compound a potential candidate for cancer treatment, as cancer cells often rely on glycolysis for energy production.

Propriétés

IUPAC Name |

(E)-3-pyridin-3-ylprop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c9-5-1-3-8-4-2-6-10-7-8/h1-4,6-7H/b3-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHMTMHYYONLOV-HNQUOIGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyridin-3-yl)prop-2-enenitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-oxopyridazin-1(6H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2919602.png)

![5-((2-Fluorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2919604.png)

![5-(3,5-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2919607.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2919608.png)

![N-(3-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2919612.png)

![2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2919615.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2919618.png)

![4-chloro-N-[1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide](/img/structure/B2919621.png)